5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde
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Overview
Description
5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C10H15NO. This compound is known for its unique bicyclic structure, which includes a vinyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde typically involves the reaction of 1-azabicyclo[2.2.2]octane with vinyl compounds under specific conditions. One common method includes the use of methanol and citric acid as reagents, followed by the addition of quinine hydrochloride dihydrate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for larger-scale production. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group can also participate in reactions that modify the structure and function of biological molecules. These interactions can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally related compound without the vinyl and aldehyde groups.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different ring sizes and functional groups.
Uniqueness: 5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications that are not possible with its simpler analogs. The compound’s bicyclic structure also contributes to its stability and reactivity, making it a valuable tool in various fields of research .
Properties
IUPAC Name |
5-ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,7-10H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBWVNDQPANRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555976 |
Source
|
Record name | 5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35189-41-4 |
Source
|
Record name | 5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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